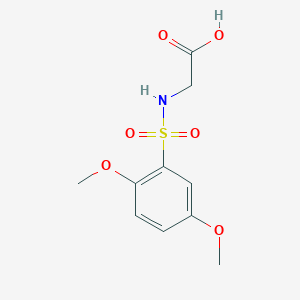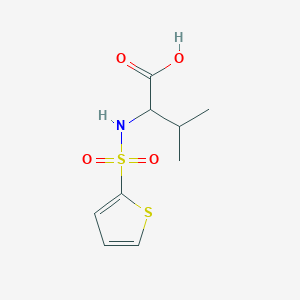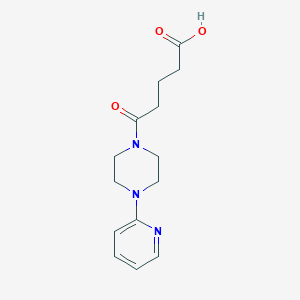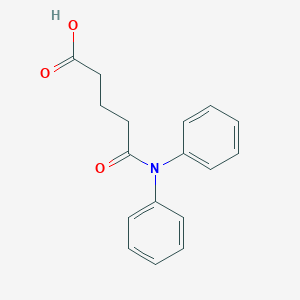![molecular formula C18H19NO5 B510341 2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}benzoic acid CAS No. 101730-66-9](/img/structure/B510341.png)
2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of acetamide, with the IUPAC name “N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide”. It has a molecular formula of C12H17NO3 . It is closely related to 3,4-Dimethoxyphenethylamine, a chemical compound of the phenethylamine class .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring with two methoxy groups (OCH3) attached at the 3rd and 4th positions. An ethyl group is attached to the benzene ring, which is further linked to a carbamoyl group (NHCO), and finally to a benzoic acid group .Applications De Recherche Scientifique
Anti-Ulcer Activity
Scientific Field
Medical Research, Pharmacology
Summary of the Application
This compound has been studied for its anti-ulcer effects. It’s been compared with cimetidine, a common medication used to treat ulcers, in various experimental models .
Methods of Application
The compound was administered orally to rats at doses ranging from 25 to 100 mg/kg. The rats were then subjected to various ulcer-inducing conditions, such as indomethacin-, ethanol-, water-immersion stress, and others .
Results or Outcomes
The compound showed a dose-dependent reduction in the duration of indomethacin-induced ulcers. It was also effective in preventing ethanol-induced ulcers, which are not affected by cimetidine. At a dose of 100 mg/kg, it moderately decreased the volume of gastric basal secretion in pylorus-ligated rats .
Orientations Futures
The future research directions for this compound could involve exploring its potential biological activities, given the activities observed in related compounds. For instance, its potential as a monoamine oxidase inhibitor could be explored further . Additionally, its potential role in the treatment of gastric and duodenal ulcers, as suggested by studies on related compounds , could also be a promising area of research.
Propriétés
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-23-15-8-7-12(11-16(15)24-2)9-10-19-17(20)13-5-3-4-6-14(13)18(21)22/h3-8,11H,9-10H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCMUAMIHKGLDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B510273.png)
![N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B510286.png)
![Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate](/img/structure/B510288.png)


![3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B510338.png)
![5-(2-Isopropyl-5-methyl-phenoxymethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B510339.png)
![5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid](/img/structure/B510342.png)

![4-[2-(4-chlorophenyl)-4,5-dimethyl-1H-imidazol-1-yl]aniline](/img/structure/B510347.png)

![{2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid](/img/structure/B510357.png)
![(1-{2-[(4-Cyanophenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B510358.png)
![{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B510360.png)